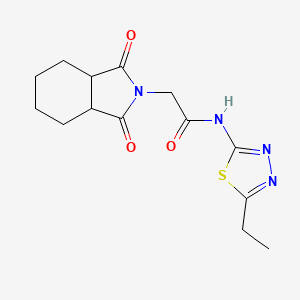
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide, also known as BQU57, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic benefits. BQU57 has been studied for its ability to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in the development of various diseases including cancer, inflammation, and heart disease. In
作用機序
The mechanism of action of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide involves its ability to inhibit the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the epigenetic regulation of gene expression. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific genes, resulting in their activation. However, overexpression of BRD4 has been linked to various diseases including cancer, inflammation, and heart disease. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide inhibits the activity of BRD4 by binding to its bromodomain, preventing its interaction with acetylated lysine residues on histones and thereby inhibiting the activation of specific genes.
Biochemical and Physiological Effects:
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis. Inflammatory proteins such as NF-κB and TNF-α have also been shown to be inhibited by 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide, resulting in reduced inflammation. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to reduce the progression of atherosclerosis, a major risk factor for heart disease.
実験室実験の利点と制限
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it a suitable compound for in vitro and in vivo studies. Furthermore, its synthesis has been optimized to produce high yields and purity, making it a reliable compound for scientific research. However, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its specificity for BRD4 inhibition has not been fully characterized. Furthermore, its potential toxicity and side effects have not been fully evaluated.
将来の方向性
There are several future directions for research on 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide. One area of research is to further characterize its mechanism of action and specificity for BRD4 inhibition. This could involve the use of structural biology techniques such as X-ray crystallography and NMR spectroscopy to determine the binding mode of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide to BRD4. Another area of research is to evaluate its potential toxicity and side effects, which could involve in vitro and in vivo toxicity studies. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide could be studied in combination with other compounds for potential synergistic effects. Overall, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has the potential to be a valuable compound for scientific research and therapeutic development in various diseases.
合成法
The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide involves several chemical reactions, starting with the reaction of 6-bromo-3-cyano-4-oxoquinoline with ethyl 4-bromobenzoate to produce 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)ethyl 4-bromobenzoate. This intermediate compound is then reacted with sodium hydride and N-(4-bromophenyl)acetamide to produce the final product, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide (2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide). The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been studied extensively for its potential therapeutic benefits in various diseases. One of the main areas of research has been in cancer treatment, where 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. By inhibiting BRD4 activity, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has the potential to be an effective treatment for cancer.
In addition to cancer, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has also been studied for its potential therapeutic benefits in other diseases such as inflammation and heart disease. Inflammation is a key factor in the development of various diseases, and 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of inflammatory proteins such as NF-κB and TNF-α. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to reduce the progression of atherosclerosis, a major risk factor for heart disease.
特性
IUPAC Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N3O2/c19-12-1-4-14(5-2-12)22-17(24)10-23-9-11(8-21)18(25)15-7-13(20)3-6-16(15)23/h1-7,9H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMVRKWIGILIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)
![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)

![1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563765.png)
![Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B7563766.png)
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)
![3,4-dihydroquinolin-1(2H)-yl[5-(thiophen-2-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B7563800.png)
![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)

![1-[4-(2-Methylfuran-3-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563836.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)